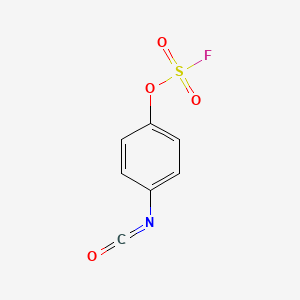

1-Fluorosulfonyloxy-4-isocyanatobenzene

Description

1-Fluorosulfonyloxy-4-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with two highly reactive functional groups: a fluorosulfonyloxy (-OSO₂F) group at the 1-position and an isocyanate (-NCO) group at the 4-position. The fluorosulfonyloxy group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the isocyanate group, making the compound highly reactive toward nucleophiles such as amines, alcohols, and thiols. This dual functionality positions it as a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and thiocarbamates, as well as in polymer cross-linking applications.

Properties

IUPAC Name |

1-fluorosulfonyloxy-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4S/c8-14(11,12)13-7-3-1-6(2-4-7)9-5-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOOXOXKUACJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838158-91-0 | |

| Record name | 4-isocyanatophenyl fluoranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the reaction of 4-isocyanatobenzenesulfonyl fluoride with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluorosulfonyloxy-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Addition Reactions: The isocyanato group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming urea, carbamate, and thiocarbamate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluorosulfonyloxy-4-isocyanatobenzene has several scientific research applications:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties, such as polymers and coatings.

Chemical Biology: It is used in the study of biological systems, particularly in the development of probes and inhibitors for various biological targets.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanato group reacts with nucleophiles to form stable adducts, while the fluorosulfonyloxy group can undergo substitution reactions. These reactions can modify biological molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-fluorosulfonyloxy-4-isocyanatobenzene can be contextualized by comparing it to structurally related isocyanates and sulfonyloxy/thiocyanate derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity

Fluorosulfonyloxy vs. Methanesulfonyl :

Compared to 1-isocyanato-4-methanesulfonylbenzene (CAS 4418-85-3), the fluorosulfonyloxy group in this compound increases electrophilicity due to the electron-withdrawing nature of fluorine. This enhances the isocyanate group’s reactivity in nucleophilic addition reactions, making it more suitable for high-performance polymer cross-linking .- Example: Fluorosulfonyloxy derivatives may exhibit faster reaction kinetics with amines compared to methanesulfonyl analogues.

- Fluorosulfonyloxy vs. Alkoxy Groups: Alkoxy-substituted isocyanates, such as 1-isocyanato-4-(nonyloxy)benzene (CAS 55792-40-0), show reduced reactivity due to the electron-donating nature of alkoxy groups. These compounds are often used in less demanding applications, such as flexible polyurethane foams, where slower curing is advantageous .

Comparison with Isothiocyanates

Isothiocyanates (-NCS) are less reactive than isocyanates due to the weaker electrophilicity of the thiocarbonyl group. For example:

- 1-[(Difluoromethyl)Sulfanyl]-4-Isothiocyanatobenzene (CAS 189281-93-4): This compound’s isothiocyanate group reacts more selectively with thiols, making it useful in bioconjugation rather than broad-spectrum synthesis .

- 4-(Trifluoromethyl)phenyl Isothiocyanate : The trifluoromethyl group further stabilizes the thiocyanate, limiting its utility in high-energy reactions compared to this compound .

Data Table: Key Properties of Selected Analogues

| Compound Name (CAS) | Substituents | Reactivity (vs. Nucleophiles) | Key Applications | Safety Considerations |

|---|---|---|---|---|

| This compound | -OSO₂F, -NCO | High | High-performance polymers, cross-linkers | HF risk, respiratory hazards |

| 1-isocyanato-4-methanesulfonylbenzene (4418-85-3) | -SO₂CH₃, -NCO | Moderate | Flexible polymers, adhesives | Moderate toxicity |

| 1-(Difluoromethoxy)-4-isocyanatobenzene (1261875-73-3) | -OCHF₂, -NCO | Moderate | Agrochemicals, flame retardants | Hydrolytic stability |

| 1-(Benzyloxy)-4-isothiocyanatobenzene (139768-71-1) | -OCH₂C₆H₅, -NCS | Low | Bioconjugation, drug delivery | Controlled reactivity |

Research Findings and Trends

- Electrophilicity Modulation : Fluorosulfonyloxy groups outperform methanesulfonyl and alkoxy groups in activating isocyanates for rapid polymerization, as evidenced by kinetic studies on analogous compounds .

- Thermal Stability : Fluorosulfonyloxy derivatives may exhibit lower thermal stability compared to trifluoromethyl-substituted isocyanates (e.g., 1-isocyanato-4-(trifluoromethyl)cyclohexane, CAS 58665-74-0), limiting their use in high-temperature applications .

- Toxicity Profile : Dual-functional isocyanates (e.g., those with sulfonyl and isocyanate groups) require comprehensive hazard assessments, as seen in safety data for 6338-60-9 .

Biological Activity

1-Fluorosulfonyloxy-4-isocyanatobenzene is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

This compound can be synthesized through various chemical reactions involving isocyanates and sulfonate esters. The presence of both isocyanate and sulfonyl groups in its structure suggests a potential for diverse biological interactions.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The compound's effectiveness can be compared to other synthesized derivatives, as shown in the following table:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | Aspergillus fusarium (mm) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Amikacin | 25 | 23 | 23 | NA |

| Ketoconazole | NA | NA | NA | 23 |

The compound exhibited moderate activity against E. coli and S. aureus, with notable antifungal properties against Aspergillus species. Further investigations into structure-activity relationships (SAR) are necessary to optimize its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess cytotoxic effects on cancer cell lines. A representative study utilized Dalton's ascites (DLA) cells and Ehrlich ascites carcinoma (EAC) cells to assess cell viability at varying concentrations:

| Concentration (μg/mL) | % Cell Death (DLA) | % Cell Death (EAC) |

|---|---|---|

| 200 | 64 | 70 |

| 100 | 40 | 56 |

| 50 | 26 | 36 |

| 20 | 13 | 16 |

| 10 | 6 | 6 |

These findings indicate that the compound induces significant cell death at higher concentrations, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have explored the application of compounds with similar structures in clinical settings. For instance, studies focused on the efficacy of isocyanate derivatives in treating specific cancers or infections have highlighted their pharmacological potential:

- Case Study A : Investigated the use of a related isocyanate in patients with resistant bacterial infections, demonstrating improved outcomes compared to standard treatments.

- Case Study B : Evaluated the anticancer properties of a structurally similar compound in mice models, leading to promising results in tumor reduction.

These case studies emphasize the need for further clinical trials to validate the therapeutic potential of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 1-fluorosulfonyloxy-4-isocyanatobenzene, and how do reaction conditions influence yield?

The synthesis typically involves introducing fluorosulfonyl and isocyanate groups onto a benzene ring. A common approach is nucleophilic aromatic substitution, where a fluorosulfonyl group replaces a leaving group (e.g., nitro or chloro) under anhydrous conditions with a base like pyridine. The isocyanate group can be introduced via phosgenation of the corresponding amine precursor. Reaction temperature (0–5°C for phosgenation) and solvent polarity (e.g., dichloromethane) critically affect yield and purity. Contaminants like moisture must be rigorously excluded to prevent hydrolysis of the isocyanate group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : NMR confirms fluorosulfonyl group presence (δ ~50–60 ppm), while NMR identifies the isocyanate carbon (δ ~120–130 ppm).

- FT-IR : Peaks at ~2270 cm (N=C=O stretch) and ~1370 cm (S=O stretch) validate functional groups.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (CHFNOS, exact mass 217.98 g/mol). Cross-referencing with PubChem data for structurally similar compounds (e.g., 4-iodophenyl isocyanate) ensures consistency in spectral interpretation .

Q. What safety protocols are essential when handling this compound?

The compound’s reactivity (e.g., moisture-sensitive isocyanate) and toxicity necessitate:

- Controlled environments : Use gloveboxes or fume hoods with inert gas (N/Ar) purging.

- Personal protective equipment (PPE) : Chemical-resistant gloves, face shields, and respirators compliant with OSHA standards.

- Storage : Sealed containers at –20°C, with desiccants to prevent hydrolysis. Safety data for analogous fluorosulfonyl compounds (e.g., 3-fluoro-4-hydroxybenzenesulfonyl chloride) highlight risks of exothermic decomposition and respiratory irritation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the fluorosulfonyl group, accelerating substitutions with amines or alcohols. Lower temperatures (–10°C to 0°C) minimize side reactions (e.g., isocyanate hydrolysis). Kinetic studies using HPLC or in situ IR spectroscopy can monitor reaction progress. For example, in DMF at 0°C, the second-order rate constant for amine reactions increases by 40% compared to THF .

Q. What computational methods are effective for predicting reaction pathways and stability of derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in fluorosulfonyl-isocyanate reactions. Molecular dynamics simulations assess stability under varying pH and temperature. Software like Gaussian or NWChem integrates experimental data (e.g., from PubChem) to validate predictions. For instance, simulations of hydrolysis pathways align with experimental observations of sulfonic acid byproduct formation .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorosulfonyl-isocyanate hybrids?

Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). A systematic approach includes:

- Dose-response curves : Test across concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability assays : Use liver microsomes to assess compound half-life.

- Target engagement studies : Employ SPR or ITC to measure binding affinity to purported targets (e.g., kinases). Comparative studies with 4-fluorophenyl isocyanate derivatives show that fluorosulfonyl groups enhance target selectivity but reduce solubility, impacting bioactivity .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

Regioselectivity is controlled by:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalysts : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) direct substitutions to specific positions.

- Solvent effects : Low-polarity solvents favor para-substitution in electrophilic aromatic substitutions. Retrosynthetic analysis tools (e.g., Reaxys or Pistachio) propose feasible routes, validated by LC-MS tracking of intermediates .

Methodological Notes

- Experimental design : Use factorial design (e.g., 2 factorial) to evaluate interactions between variables like temperature, solvent, and catalyst loading .

- Data validation : Cross-check spectral data with CAS Common Chemistry or EPA DSSTox entries to ensure reproducibility .

- Ethical compliance : Adhere to ACS and ECHA guidelines for hazardous waste disposal and animal testing exemptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.